molecular formula C7H7N3O B11922907 (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol

Cat. No.: B11922907
M. Wt: 149.15 g/mol
InChI Key: LLHCCIQTAVQMKB-UHFFFAOYSA-N
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Description

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol typically involves the formation of the pyrazolopyridine core followed by functionalization at the 4-position. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, yielding pyrazolo[3,4-b]pyridine analogues with high enantioselectivity . Another approach involves the treatment of diphenylhydrazone and pyridine with iodine, followed by further functionalization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and functional group transformations can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the 4-position .

Scientific Research Applications

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This functional group allows for further chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-4-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-4-5-1-2-8-7-6(5)3-9-10-7/h1-3,11H,4H2,(H,8,9,10)

InChI Key

LLHCCIQTAVQMKB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1CO)C=NN2

Origin of Product

United States

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